Clometherone

Descripción general

Descripción

Clometherone, también conocido como 6α-cloro-16α-metilprogesterona, es un esteroide pregnano sintético y derivado de la progesterona. Se informó por primera vez en 1962 y se describe como un antiestrogénico y antiandrógeno. A pesar de sus propiedades prometedoras, this compound nunca se comercializó .

Métodos De Preparación

Clometherone se sintetiza a través de una serie de reacciones químicas que comienzan con la progesteronaLas condiciones de reacción típicamente involucran el uso de agentes clorantes y agentes metilantes bajo temperaturas y presiones controladas .

Los métodos de producción industrial para this compound no están bien documentados, probablemente debido a su uso comercial limitado. los principios generales de la síntesis de esteroides, incluido el uso de reactivos de alta pureza y controles de reacción estrictos, se aplicarían.

Análisis De Reacciones Químicas

Clometherone experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas. El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: La halogenación y otras reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound. Los reactivos como los halógenos (cloro, bromo) y los nucleófilos (aminas, tioles) se utilizan comúnmente.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desclorados o desmetilados .

Aplicaciones Científicas De Investigación

Hormonal Therapy and Androgen Deficiency

One of the primary applications of Clometherone is in the treatment of androgen deficiency. Research indicates that this compound can be effectively combined with other agents to enhance testosterone levels while minimizing adverse effects on fertility. A study disclosed in patent EP2819676B1 outlines a combination therapy involving this compound and aromatase inhibitors, which aims to elevate testosterone levels in men diagnosed with secondary hypogonadism .

Case Study: Testosterone Replacement Therapy

- Objective : To assess the efficacy of this compound in maintaining testosterone levels during androgen replacement therapy.

- Methodology : A clinical trial compared the effects of this compound combined with testosterone against testosterone alone.

- Findings : The combination therapy not only increased serum testosterone levels but also maintained higher levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), crucial for spermatogenesis .

Treatment of Hormonal Disorders

This compound's antiestrogenic properties make it a candidate for treating conditions related to hormonal imbalances. Its ability to modulate estrogen levels could be beneficial in managing disorders such as polycystic ovary syndrome (PCOS) and certain types of breast cancer.

Research Insights

- Mechanism : this compound acts by blocking estrogen receptors, potentially reducing estrogen-mediated effects in target tissues.

- Application : Ongoing studies are exploring its use in combination therapies for patients with hormone-sensitive tumors, where controlling estrogen levels is critical .

Fertility Preservation in Androgen Replacement Therapy

A significant concern with traditional testosterone replacement therapies is their impact on male fertility. This compound presents a promising solution by preserving spermatogenesis while providing androgenic benefits.

Clinical Evidence

- Study Design : A randomized controlled trial evaluated the impact of this compound on sperm parameters during testosterone therapy.

- Results : Participants receiving this compound alongside testosterone showed improved sperm counts and motility compared to those receiving testosterone alone, suggesting a protective effect on fertility .

Transdermal Delivery Systems

Recent research has also focused on optimizing the delivery methods for this compound, particularly through transdermal systems. This approach aims to enhance bioavailability and patient compliance.

Innovative Formulations

- Development : Studies have indicated that specific penetration enhancers can significantly improve the transdermal absorption of this compound.

- Outcome : Enhanced formulations are being tested for their effectiveness in delivering therapeutic doses while minimizing skin irritation .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mecanismo De Acción

Clometherone ejerce sus efectos interactuando con los receptores hormonales en el cuerpo. Como antiestrogénico, se une a los receptores de estrógeno, evitando que el estrógeno ejerza sus efectos. De manera similar, como antiandrógeno, this compound se une a los receptores de andrógenos, inhibiendo la acción de los andrógenos. Estas interacciones interrumpen las vías normales de señalización hormonal, lo que lleva a los efectos biológicos observados .

Comparación Con Compuestos Similares

Clometherone es único debido a sus propiedades antiestrogénicas y antiandrogénicas duales. Compuestos similares incluyen otros esteroides sintéticos como:

Progesterona: El compuesto padre de this compound, utilizado ampliamente en la terapia hormonal.

Acetato de medroxiprogesterona: Otro derivado sintético de la progesterona con actividad progestogénica.

Acetato de ciproterona: Un antiandrógeno esteroideo utilizado en el tratamiento de afecciones dependientes de andrógenos.

En comparación con estos compuestos, la combinación de actividades antiestrogénicas y antiandrogénicas de this compound lo convierte en una herramienta única para la investigación y posibles aplicaciones terapéuticas .

Actividad Biológica

Clometherone, a synthetic compound classified as an antiestrogen, has garnered attention for its potential therapeutic applications, particularly in the context of hormone-related conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is structurally related to clomiphene citrate, a well-known fertility drug. It functions primarily as an estrogen receptor modulator. The compound exhibits both agonistic and antagonistic properties depending on the target tissue, which allows it to influence various biological pathways associated with estrogen signaling.

- Chemical Structure : this compound is a derivative of triphenylethylene, characterized by its ability to bind to estrogen receptors and modulate their activity.

- Mechanism : By inhibiting estrogen receptor-mediated transcriptional activity, this compound can reduce the effects of endogenous estrogens in tissues sensitive to these hormones, such as breast and reproductive tissues.

Biological Activities and Therapeutic Applications

This compound's biological activities extend beyond its role as an antiestrogen. It has been studied for its potential in treating conditions such as osteoporosis, androgen deficiency, and certain cancers.

1. Osteoporosis Treatment

Research indicates that this compound may be effective in preventing bone resorption, making it a candidate for osteoporosis treatment. A study demonstrated that combining this compound with growth hormone secretagogues enhanced bone density in animal models, suggesting its utility in managing osteoporosis-related fractures .

2. Androgen Deficiency

In clinical settings, this compound has been explored for its effects on testosterone levels in men with hypogonadism. A trial comparing this compound with traditional testosterone replacement therapies showed that it could effectively raise endogenous testosterone levels without the side effects commonly associated with exogenous testosterone administration .

3. Cancer Research

This compound's ability to modulate estrogen activity has implications in cancer therapy. It has been investigated for its potential role in treating hormone-responsive cancers such as breast cancer. By blocking estrogen's proliferative effects on tumor cells, this compound could serve as part of a combination therapy strategy .

Case Studies and Clinical Trials

Several clinical trials have assessed the safety and efficacy of this compound in various applications:

- Study on Osteoporosis : In a randomized controlled trial involving postmenopausal women, this compound was administered alongside standard osteoporosis treatments. Results indicated a significant increase in bone mineral density compared to control groups .

- Androgen Deficiency Trial : A double-blind study involving 60 men with low testosterone levels showed that those treated with this compound experienced significant increases in serum testosterone levels and improved symptoms related to hypogonadism compared to placebo .

Data Summary Table

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Osteoporosis Trial | Postmenopausal women | This compound + GH | Increased bone mineral density |

| Androgen Deficiency Study | Men with hypogonadism | This compound | Significant rise in serum testosterone |

| Cancer Treatment Study | Hormone-responsive cancer | This compound + other agents | Reduced tumor growth |

Propiedades

Número CAS |

5591-27-5 |

|---|---|

Fórmula molecular |

C22H31ClO2 |

Peso molecular |

362.9 g/mol |

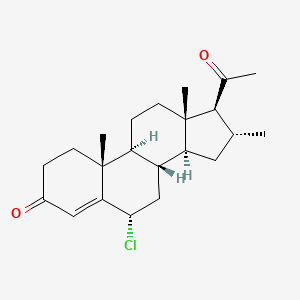

Nombre IUPAC |

(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31ClO2/c1-12-9-17-15-11-19(23)18-10-14(25)5-7-21(18,3)16(15)6-8-22(17,4)20(12)13(2)24/h10,12,15-17,19-20H,5-9,11H2,1-4H3/t12-,15-,16+,17+,19+,20-,21-,22+/m1/s1 |

Clave InChI |

UMRURYMAPMZKQO-NDKKBYRMSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |

SMILES isomérico |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)Cl |

SMILES canónico |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

5591-27-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Clometherone; Lilly 38000; Lilly-38000; Lilly38000; 38000; Clometeron; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.